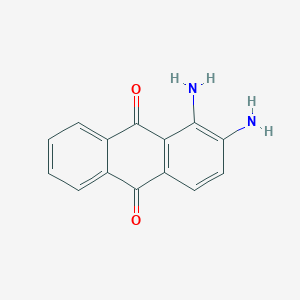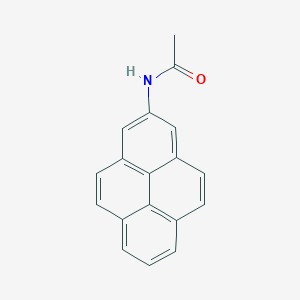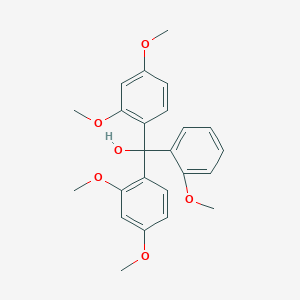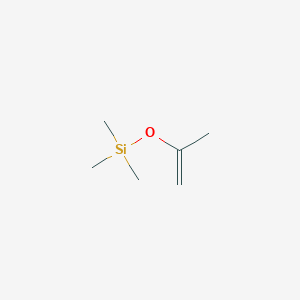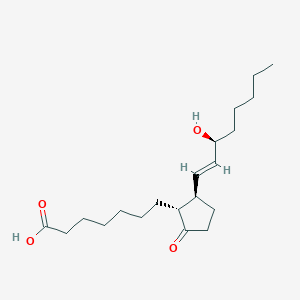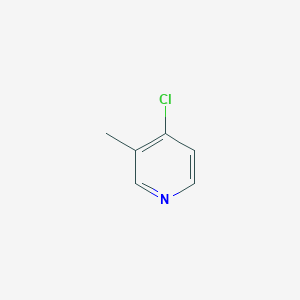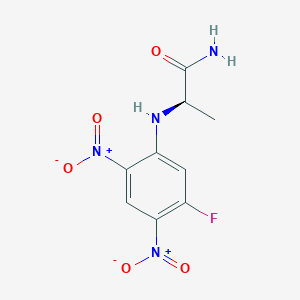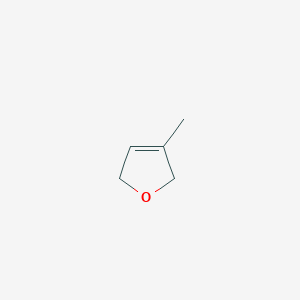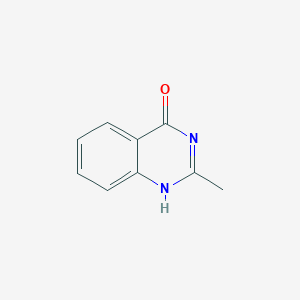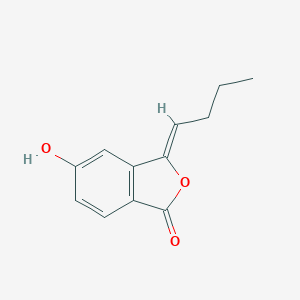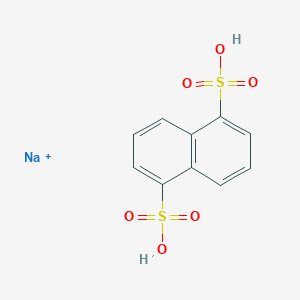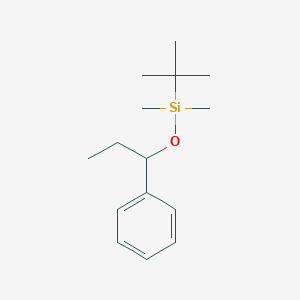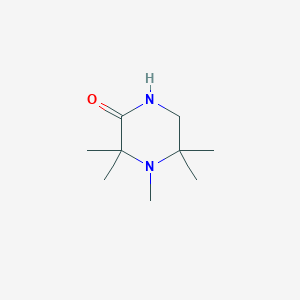
3,3,4,5,5-Pentamethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,5,5-Pentamethylpiperazin-2-one, also known as PMP, is a cyclic organic compound that has been used in various scientific research studies. PMP has a unique structure that makes it useful in many chemical reactions.
作用機序
The mechanism of action of 3,3,4,5,5-Pentamethylpiperazin-2-one is not fully understood. However, studies have shown that 3,3,4,5,5-Pentamethylpiperazin-2-one can act as a nucleophile and can form stable complexes with transition metals. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
生化学的および生理学的効果
3,3,4,5,5-Pentamethylpiperazin-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3,3,4,5,5-Pentamethylpiperazin-2-one can inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3,3,4,5,5-Pentamethylpiperazin-2-one in lab experiments is its versatility. 3,3,4,5,5-Pentamethylpiperazin-2-one can be used in many chemical reactions, making it useful in drug discovery and synthesis. 3,3,4,5,5-Pentamethylpiperazin-2-one is also readily available and relatively inexpensive. However, one of the limitations of using 3,3,4,5,5-Pentamethylpiperazin-2-one is its toxicity. 3,3,4,5,5-Pentamethylpiperazin-2-one can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling 3,3,4,5,5-Pentamethylpiperazin-2-one.
将来の方向性
There are many future directions for the use of 3,3,4,5,5-Pentamethylpiperazin-2-one in scientific research. One area of interest is the use of 3,3,4,5,5-Pentamethylpiperazin-2-one in the synthesis of new compounds with potential therapeutic applications. Another area of interest is the use of 3,3,4,5,5-Pentamethylpiperazin-2-one as a reagent in organic chemistry for the preparation of amides and esters. Additionally, further studies are needed to fully understand the mechanism of action of 3,3,4,5,5-Pentamethylpiperazin-2-one and its potential as a therapeutic agent.
合成法
3,3,4,5,5-Pentamethylpiperazin-2-one can be synthesized through various methods, including the reaction of 2,2,4,4-tetramethylpiperidine with acetic anhydride and the reaction of 2,2,4,4-tetramethylpiperidine with phthalic anhydride. The latter method is more commonly used as it produces a higher yield of 3,3,4,5,5-Pentamethylpiperazin-2-one. The reaction involves the addition of phthalic anhydride to 2,2,4,4-tetramethylpiperidine in the presence of a catalyst such as zinc chloride. The resulting product is then purified through recrystallization.
科学的研究の応用
3,3,4,5,5-Pentamethylpiperazin-2-one has been used in various scientific research studies, including the synthesis of new compounds, drug discovery, and as a reagent in organic chemistry. 3,3,4,5,5-Pentamethylpiperazin-2-one is a versatile compound that can be used in many chemical reactions, making it useful in drug discovery and synthesis. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been used as a reagent in organic chemistry for the preparation of amides and esters.
特性
CAS番号 |
135841-33-7 |
|---|---|
製品名 |
3,3,4,5,5-Pentamethylpiperazin-2-one |
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
3,3,4,5,5-pentamethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-10-7(12)9(3,4)11(8)5/h6H2,1-5H3,(H,10,12) |
InChIキー |
IMLQMPHRPAAEOF-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)C(N1C)(C)C)C |
正規SMILES |
CC1(CNC(=O)C(N1C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
